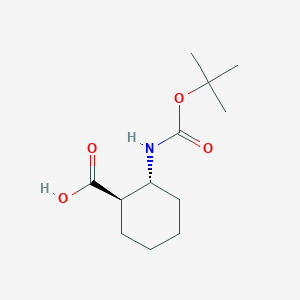

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in some capacity.

Mode of Action

It is known that the compound is a type of β-amino acid , which are often incorporated into peptides to increase their stability and resistance to enzymatic degradation . This suggests that Boc-1,2-trans-ACHC-OH may interact with its targets by being incorporated into peptide sequences, thereby altering their properties.

Biochemical Pathways

β-amino acids like Boc-1,2-trans-ACHC-OH can be incorporated into peptide sequences, leading to the formation of peptide foldamers . These foldamers can form self-assembled nanostructures with diverse properties, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Β-amino acids like boc-1,2-trans-achc-oh are generally known for their stability in metabolic processes , which could potentially impact the compound’s bioavailability.

Result of Action

The compound’s potential to form peptide foldamers that self-assemble into nanostructures could have a variety of effects at the molecular and cellular level . For example, these nanostructures could interact with cellular components or be used in the delivery of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-1,2-trans-ACHC-OH. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s ability to form peptide foldamers and self-assembled nanostructures . .

Biological Activity

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (Boc-ACHC) is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by its unique cyclohexane backbone and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Understanding its biological activity is crucial for evaluating its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.303 g/mol

- CAS Number : 209128-50-7

- Melting Point : 124–130 °C

Biological Activity Overview

Boc-ACHC has been investigated for various biological activities, including its effects on coagulation, cellular uptake, and potential therapeutic applications. The following sections will detail specific findings related to its biological activity.

Hemostatic Activity

Recent studies have explored the hemostatic properties of Boc-ACHC and related compounds. In vitro assays demonstrated that Boc-ACHC derivatives can influence blood coagulation parameters, potentially making them useful in managing bleeding disorders.

Key Findings:

- Clot Formation and Fibrinolysis :

- Comparison with Other Compounds :

Cellular Uptake and Toxicity Studies

The cellular uptake of Boc-ACHC has been evaluated in various cell lines to assess its potential as a drug delivery vehicle.

Key Findings:

- Cellular Uptake :

-

Toxicity Assessment :

- Toxicological evaluations revealed that Boc-ACHC did not exhibit significant cytotoxicity or genotoxicity at concentrations up to 100 µM in monocyte/macrophage cell lines .

- Hemolysis tests confirmed that Boc-ACHC derivatives did not cause hemolysis at any tested concentration, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structural characteristics of Boc-ACHC play a critical role in its biological activity. The presence of the Boc group enhances stability and solubility, while the cyclohexane ring contributes to conformational flexibility, which may influence interactions with biological targets.

| Property | Value |

|---|---|

| Log P (octanol-water) | 2.13 |

| Polar Surface Area (PSA) | 75.63 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Study on Thallium Complexes

In a study evaluating the use of thallium complexes for nuclear medicine applications, Boc-ACHC derivatives were used as ligands. These complexes demonstrated stability in serum and effective biodistribution profiles in animal models, highlighting the potential of Boc-ACHC in radiopharmaceutical development .

Synthesis and Applications

Research into the synthesis of Boc-ACHC has led to the development of novel bioconjugates for targeted drug delivery systems. These systems leverage the unique properties of Boc-ACHC to enhance drug efficacy while minimizing side effects .

Properties

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233661-54-6 |

Source

|

| Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.